molecular formula C14H15N3O2S B7006806 N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide

Cat. No.: B7006806
M. Wt: 289.35 g/mol
InChI Key: KBXGJFDVAITLHA-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a cyclopentafuran moiety

Properties

IUPAC Name

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(12-10-3-1-2-9(10)7-19-12)16-14-15-11(17-20-14)6-8-4-5-8/h7-8H,1-6H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXGJFDVAITLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=COC(=C2C1)C(=O)NC3=NC(=NS3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Cyclopentafuran Formation: The cyclopentafuran moiety is generally constructed via a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentafuran structure.

    Coupling Reactions: The final step involves coupling the thiadiazole and cyclopentafuran intermediates. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopropyl ketones or alcohols.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the thiadiazole ring.

    Anti-inflammatory Properties: Investigation into its anti-inflammatory effects.

Industry

    Agriculture: Potential use in the development of new agrochemicals.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.

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